Dibromsalan, also known as 4',5-dibromosalicylanilide, was once investigated as a potential anti-infective agent. Studies from the 1950s and 1960s explored its effectiveness against various bacterial and fungal infections, including tuberculosis, leprosy, and candidiasis. However, these investigations yielded mixed results, and Dibromsalan never gained widespread clinical use due to concerns about its efficacy and potential side effects [].
While Dibromsalan is no longer considered a viable therapeutic option, it still holds some interest in scientific research for various purposes:
Dibromsalan, chemically known as 4',5-dibromosalicylanilide, is a halogenated derivative of salicylanilide. It has a molecular formula of C₁₃H₉Br₂NO₂ and a molecular weight of approximately 371.028 g/mol. This compound appears as a pale yellow solid with low solubility in water, which limits its bioavailability. It is primarily recognized for its use as an antibacterial and antifungal agent, particularly in antiseptic formulations .
Dibromsalan exhibits notable biological activities:
Several methods exist for synthesizing dibromsalan:
Dibromsalan is utilized in various applications:
Dibromsalan belongs to a class of compounds known as salicylanilides. Below is a comparison with other similar compounds:
| Compound | Structure Type | Biological Activity | Unique Feature |
|---|---|---|---|
| Dibromsalan | Halogenated Salicylanilide | Antibacterial, Antifungal | Potent photosensitizer |
| Niclosamide | Chlorinated Salicylanilide | Anthelmintic | Primarily used against parasitic infections |
| Tribromsalan | Halogenated Salicylanilide | Antimicrobial | Not a photosensitizer |
| Metabromsalan | Halogenated Salicylanilide | Antimicrobial | Used in veterinary medicine |
Dibromsalan's unique ability to act as a photosensitizer distinguishes it from other similar compounds, which may not exhibit this property but still retain significant antimicrobial efficacy .
Dibromsalan possesses the molecular formula C₁₃H₉Br₂NO₂ with a molecular weight of 371.02 grams per mole [1] [2]. The exact mass of this compound has been determined to be 370.89795 daltons through computational analysis [1]. This halogenated aromatic compound is registered under the Chemical Abstracts Service number 87-12-7 and is catalogued in various chemical databases including PubChem with the compound identifier 14839 [1] [6].
The compound demonstrates achiral stereochemistry with zero defined stereocenters and no electron/Z centers, indicating a lack of optical activity [7]. The molecular charge remains neutral under standard conditions, contributing to its stability in various chemical environments [7].
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₃H₉Br₂NO₂ | [1] [2] |
| Molecular Weight | 371.02 g/mol | [1] [2] |
| Exact Mass | 370.89795 Da | [1] |
| CAS Number | 87-12-7 | [1] [6] |
| PubChem CID | 14839 | [1] |
Dibromsalan exhibits a complex molecular architecture characterized by multiple functional groups that define its chemical behavior [1] [2]. The compound contains a primary hydroxyl group (-OH) positioned on the salicylic acid moiety, which serves as both a hydrogen bond donor and acceptor [1]. The amide functional group (C=O-NH) forms the central connecting bridge between the two aromatic ring systems, contributing significantly to the molecule's structural rigidity [1] [2].
The molecule features two distinct aromatic ring systems: a substituted benzene ring derived from salicylic acid and an aniline-derived phenyl ring [22]. The systematic name 5-bromo-N-(4-bromophenyl)-2-hydroxybenzamide reflects the precise positioning of these functional groups [2]. The hydroxyl group demonstrates typical phenolic characteristics, while the amide linkage provides both hydrogen bonding capabilities and conformational constraints [14].
The bromination pattern in dibromsalan follows a specific substitution arrangement that significantly influences its chemical properties [1] [2]. One bromine atom occupies the 5-position of the salicylic acid ring system, while the second bromine atom is located at the 4-position of the aniline-derived phenyl ring [2] [24]. This dibrominated structure classifies the compound as 4',5-dibromosalicylanilide in chemical nomenclature [24].
The bromination pattern creates an asymmetric distribution of halogen substituents across the molecular framework [25]. The electron-withdrawing nature of bromine atoms at these specific positions modulates the electron density distribution throughout the aromatic systems, affecting both reactivity and spectroscopic properties [29]. This substitution pattern distinguishes dibromsalan from other halogenated salicylanilide derivatives such as tribromsalan and metabromsalan [22].
Conformational analysis of dibromsalan reveals the presence of intramolecular hydrogen bonding interactions that stabilize specific molecular geometries [14]. The salicylanilide framework can adopt two primary conformations: an "open-ring" conformation where hydrogen bonding occurs between the hydroxyl group and the amide nitrogen, and a "closed-ring" conformation involving hydrogen bonding between the hydroxyl group and the amide carbonyl oxygen [14].
The rotatable bond count of two indicates limited conformational flexibility, primarily restricted to rotation around the amide bond connecting the two aromatic systems [1]. The bromination pattern influences the preferred conformational states by introducing steric and electronic effects that favor specific orientations [14]. Computational studies suggest that the closed-ring conformation may be energetically favored due to the stabilizing effect of intramolecular hydrogen bonding [14].
Crystal structure analysis of dibromsalan demonstrates the compound's ability to form organized solid-state arrangements through intermolecular interactions [1] [2]. The molecular packing in the crystalline state is influenced by hydrogen bonding networks involving the hydroxyl and amide functional groups [14]. These interactions contribute to the relatively high melting point observed for the compound [5].
The planar nature of the aromatic ring systems facilitates π-π stacking interactions in the crystal lattice, while the bromine substituents participate in halogen bonding with neighboring molecules [14]. The crystal structure analysis reveals that the molecules adopt a layered arrangement with alternating hydrophilic and hydrophobic regions, reflecting the amphiphilic nature of the dibromsalan structure [25].
Dibromsalan exhibits characteristic solubility behavior typical of halogenated aromatic compounds with limited water solubility [1] . The compound demonstrates poor aqueous solubility due to its hydrophobic aromatic character enhanced by bromine substitution [20]. The calculated XLogP3 value of 4.7 indicates significant lipophilicity, suggesting preferential partitioning into organic phases [1].
The hydrogen bond donor count of 2 and hydrogen bond acceptor count of 2 provide moderate opportunities for hydrogen bonding interactions with polar solvents [1]. However, the overall molecular structure favors dissolution in organic solvents such as ethanol, acetonitrile, and dimethyl sulfoxide rather than aqueous media [35]. The mLOGS value of -4.289 quantifies the predicted aqueous solubility limitations [4].
| Solubility Parameter | Value | Reference |
|---|---|---|
| XLogP3 | 4.7 | [1] |
| Hydrogen Bond Donors | 2 | [1] |
| Hydrogen Bond Acceptors | 2 | [1] |
| mLOGS | -4.289 | [4] |
| mLOGD | 3.031 | [4] |
The melting point of dibromsalan has been experimentally determined to range from 238 to 245 degrees Celsius, indicating substantial thermal stability [5]. This relatively high melting point reflects the strong intermolecular forces present in the crystalline state, including hydrogen bonding networks and π-π stacking interactions between aromatic rings [5] [14].
The thermal properties of dibromsalan are characteristic of substituted aromatic amides with extensive conjugation [5]. The presence of bromine substituents contributes to the elevated melting point through enhanced intermolecular interactions and increased molecular weight [5]. No specific boiling point data has been experimentally determined for dibromsalan, likely due to thermal decomposition occurring before the boiling point is reached [5].
Dibromsalan exhibits distinctive spectroscopic properties that facilitate its identification and characterization through multiple analytical techniques [2] [11]. The compound demonstrates characteristic absorption patterns in ultraviolet-visible spectroscopy due to the presence of conjugated aromatic systems [30] [31]. The extended π-electron system created by the aromatic rings and amide linkage produces absorption bands in the ultraviolet region [30].
Infrared spectroscopy reveals characteristic absorption frequencies for the key functional groups present in dibromsalan [34]. The hydroxyl group typically appears as a broad absorption around 3200-3600 wavenumbers, while the amide carbonyl stretch occurs in the region of 1650-1680 wavenumbers [34]. The aromatic carbon-carbon stretching vibrations appear in the fingerprint region between 1400-1600 wavenumbers [34].
Mass spectrometry analysis provides detailed fragmentation patterns that aid in structural confirmation [2] [33]. The molecular ion peak appears at mass-to-charge ratio 371, corresponding to the molecular weight of the intact molecule [2]. Characteristic fragment ions result from the loss of bromine atoms and cleavage of the amide bond, producing diagnostic fragmentation patterns [33].
Collision cross section analysis provides valuable information about the three-dimensional structure and size of dibromsalan ions in the gas phase [2] [25]. The predicted collision cross section values vary depending on the ionization mode and adduct formation, ranging from 151.3 to 212.7 square angstroms [2] [25].
The molecular ion [M]+ exhibits a collision cross section of 190.8 square angstroms, while the protonated species [M+H]+ demonstrates a smaller cross section of 158.2 square angstroms [2] [25]. Sodium and potassium adducts show intermediate values of 167.4 and 151.3 square angstroms respectively [2] [25]. The acetate adduct [M+CH₃COO]- displays the largest collision cross section at 212.7 square angstroms, reflecting the increased molecular size upon adduct formation [2] [25].
| Adduct Type | m/z | Collision Cross Section (Ų) |
|---|---|---|
| [M+H]+ | 369.907 | 158.2 |
| [M+Na]+ | 391.889 | 167.4 |
| [M-H]- | 367.893 | 166.1 |
| [M+NH₄]+ | 386.934 | 173.9 |
| [M+K]+ | 407.863 | 151.3 |
Dibromsalan exhibits amphoteric characteristics due to the presence of both acidic and basic functional groups within its molecular structure [15]. The phenolic hydroxyl group demonstrates weak acidic properties, capable of donating a proton under appropriate conditions [15] [23]. The estimated pKa value for the hydroxyl group falls within the typical range for substituted phenols, approximately 8-10, though electron-withdrawing bromine substituents shift this value toward lower pH ranges [15].
The amide nitrogen atom provides a potential site for protonation under strongly acidic conditions, though the electron-withdrawing effects of the adjacent carbonyl group and aromatic systems reduce its basicity compared to aliphatic amines [15]. The compound can participate in acid-base equilibria in aqueous solutions, with the predominant species depending on the solution pH [15]. The presence of multiple ionizable sites creates a complex acid-base behavior pattern that influences solubility and reactivity [15].
The redox behavior of dibromsalan is primarily governed by the electron-rich aromatic systems and the potential for halogen participation in electron transfer processes [16] [17]. The compound demonstrates electrochemical activity in cyclic voltammetry experiments, with oxidation potentials influenced by the electron-donating hydroxyl group and electron-withdrawing bromine substituents [16] [18].
The highest occupied molecular orbital energy level of -9.0992 electron volts and lowest unoccupied molecular orbital energy of -0.8881 electron volts define the electronic properties and redox accessibility [4]. The relatively large energy gap between these frontier orbitals indicates moderate stability toward both oxidation and reduction processes [4]. Electrochemical studies suggest that dibromsalan can undergo reversible electron transfer reactions under controlled conditions [16] [17].
Dibromsalan demonstrates considerable chemical stability under standard laboratory conditions, with decomposition typically occurring only under extreme temperature or highly acidic/basic conditions [7] . The compound exhibits thermal stability up to its melting point range of 238-245 degrees Celsius, beyond which thermal decomposition may occur [5].
Chemical stability is enhanced by the aromatic character of the molecular framework and the stabilizing effects of intramolecular hydrogen bonding [14]. The compound shows resistance to hydrolysis under neutral pH conditions, though prolonged exposure to strongly acidic or basic solutions may result in amide bond cleavage [15]. Photochemical stability varies with wavelength and intensity of radiation exposure, with ultraviolet light potentially inducing photodegradation processes .
Dibromsalan exhibits selective reactivity toward nucleophiles and electrophiles based on the electronic characteristics of its functional groups [19] [21]. The aromatic rings can undergo electrophilic aromatic substitution reactions, though the presence of electron-withdrawing bromine atoms deactivates these positions toward further substitution [21] [29].
The amide carbonyl carbon serves as an electrophilic center susceptible to nucleophilic attack under appropriate conditions [19]. Nucleophiles such as hydroxide, alkoxide, or amine species can potentially interact with this electrophilic site, particularly under elevated temperature or in the presence of catalysts [19]. The phenolic hydroxyl group can participate in substitution reactions with appropriate electrophiles, though the electron-withdrawing effects of bromine substituents moderate this reactivity [21].